Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C8H19O6P. This compound is characterized by the presence of two ethoxy groups attached to the phosphorus atom, making it a diester of phosphonic acid. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate can be achieved through several methods. One common method involves the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This activity is crucial in biochemical processes such as enzyme regulation and signal transduction . The molecular targets include enzymes and proteins involved in phosphorus metabolism, and the pathways affected include those related to energy production and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different structural properties.
Triethyl phosphonoacetate: Used in similar synthetic applications but has a different ester group.
Diethyl (2-oxopropyl)phosphonate: Shares similar chemical properties but differs in its functional groups.
Uniqueness
Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows for versatile reactivity and application in various fields. Its ability to undergo multiple types of chemical reactions and its role as a phosphorylating agent make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62514-88-9 |
---|---|
Molecular Formula |
C10H24O7P2 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl diethyl phosphate |
InChI |
InChI=1S/C10H24O7P2/c1-5-13-18(11,14-6-2)10-9-17-19(12,15-7-3)16-8-4/h5-10H2,1-4H3 |
InChI Key |
RIEUWGPTLOIYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.